molecular formula C28H60NO6P B12790103 rac-1-O-Octadecyl-2-O-ethylglycero-3-phosphocholine CAS No. 78858-43-2

rac-1-O-Octadecyl-2-O-ethylglycero-3-phosphocholine

Cat. No.: B12790103
CAS No.: 78858-43-2
M. Wt: 537.8 g/mol
InChI Key: FSHMOCOVNGAJTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-O-Octadecyl-2-O-ethylglycero-3-phosphocholine typically involves a multi-step process. One common method starts with the etherification of epichlorohydrin with octadecyl alcohol to form glycidyl ethers. This is followed by the opening of the epoxide ring using acetic anhydride to yield acetylated products. These products are then selectively hydrolyzed using a 1,3-specific lipase to obtain rac-1-O-octadecyl-2-acetylglycerol. Finally, phosphorylation is carried out to produce this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: rac-1-O-Octadecyl-2-O-ethylglycero-3-phosphocholine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the lipid’s functional groups, potentially altering its biological activity.

    Reduction: This reaction can be used to modify the compound’s structure, potentially enhancing its stability or activity.

    Substitution: This reaction can introduce different functional groups into the molecule, potentially altering its biological properties.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups.

Scientific Research Applications

Mechanism of Action

rac-1-O-Octadecyl-2-O-ethylglycero-3-phosphocholine exerts its effects by interacting with cellular membranes and disrupting their structure and function. This compound can inhibit the CDP-choline pathway of phosphatidylcholine synthesis at the CTP:phosphocholine cytidylyltransferase step . This inhibition leads to alterations in membrane fluidity and cellular signaling, ultimately affecting cell survival and proliferation.

Comparison with Similar Compounds

Uniqueness: rac-1-O-Octadecyl-2-O-ethylglycero-3-phosphocholine is unique due to its specific structural features, such as the octadecyl and ethyl groups, which confer distinct biological properties. Its ability to inhibit phosphatidylcholine synthesis and alter membrane dynamics makes it a valuable compound for research and therapeutic applications.

Properties

CAS No.

78858-43-2

Molecular Formula

C28H60NO6P

Molecular Weight

537.8 g/mol

IUPAC Name

(2-ethoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C28H60NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-32-26-28(33-7-2)27-35-36(30,31)34-25-23-29(3,4)5/h28H,6-27H2,1-5H3

InChI Key

FSHMOCOVNGAJTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC

Origin of Product

United States

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